molecular formula C22H22N4O2 B2924792 N-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)acetamide CAS No. 2034463-48-2

N-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)acetamide

Cat. No. B2924792
CAS RN: 2034463-48-2
M. Wt: 374.444
InChI Key: KTXPGXBAVLSBKQ-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a pyrazole ring and an isoquinoline moiety . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives, have been synthesized through various organic reactions .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery

The pyrazole moiety within the compound is a common scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules . This compound could serve as a lead structure for the development of new therapeutic agents. Its structural complexity allows for a high degree of specificity and the potential to interact with various biological targets.

Agrochemistry: Pesticide Development

Compounds with a pyrazole core are often explored for their agrochemical properties . This compound could be investigated for its efficacy as a pesticide, potentially leading to the development of new products that protect crops from pests without harming the environment.

Coordination Chemistry: Ligand Synthesis

The compound’s multiple potential binding sites make it an interesting candidate for the synthesis of ligands in coordination chemistry . It could be used to create complex structures with metals, which have applications ranging from catalysis to materials science.

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, the compound could be utilized to design catalysts that facilitate various chemical reactions . Its structural features might allow for the development of catalysts with unique properties, such as high selectivity or stability under certain conditions.

Biochemistry: Enzyme Inhibition

The compound’s ability to interact with enzymes could be harnessed to develop new enzyme inhibitors . These inhibitors could be used to study enzyme function or as potential treatments for diseases where enzyme regulation is disrupted.

Pharmacology: Soluble Epoxide Hydrolase Inhibition

Research has indicated that pyrazole derivatives can act as soluble epoxide hydrolase (sEH) inhibitors . This compound could be studied for its potential to modulate blood pressure and inflammatory responses by inhibiting sEH activity.

Synthetic Chemistry: Heterocyclic Building Blocks

The compound could be used as a building block in synthetic chemistry to construct more complex heterocyclic structures . Its versatility could lead to the discovery of new reactions and the synthesis of novel compounds.

properties

IUPAC Name

N-[4-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-15(27)24-19-9-7-16(8-10-19)22(28)26-13-17-5-3-4-6-20(17)21(14-26)18-11-23-25(2)12-18/h3-12,21H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXPGXBAVLSBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)acetamide

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